2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid
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Overview
Description
2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid is a compound commonly used in organic synthesis, particularly in the field of peptide chemistry. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is used to protect amine functionalities during chemical reactions. This compound is often employed in the synthesis of peptides and other complex organic molecules due to its stability and ease of removal under acidic conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid typically involves the protection of an amino acid precursor with a tert-butoxycarbonyl group. One common method is the reaction of the amino acid with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in an organic solvent like tetrahydrofuran (THF) or acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and increased efficiency. The use of automated systems and advanced purification techniques, such as chromatography, ensures high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc group can be selectively removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane, to yield the free amine.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl) in methanol.
Major Products Formed
Deprotection: Free amine and tert-butyl cation.
Coupling: Peptide bonds and dipeptides.
Scientific Research Applications
2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the study of protein-protein interactions and enzyme mechanisms.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid primarily involves its role as a protecting group for amines. The Boc group stabilizes the amine functionality during chemical reactions, preventing unwanted side reactions. Upon completion of the desired reaction, the Boc group can be removed under acidic conditions, revealing the free amine for further functionalization .
Comparison with Similar Compounds
Similar Compounds
N-Boc-protected amino acids: These compounds also contain the Boc protecting group and are used in similar applications.
Fmoc-protected amino acids: These compounds use the fluorenylmethyloxycarbonyl (Fmoc) group for amine protection and are an alternative to Boc-protected amino acids.
Uniqueness
2-{[(Tert-butoxy)carbonyl]amino}-4-oxopentanoic acid is unique due to its specific structure, which allows for selective protection and deprotection of the amine group. The Boc group is particularly advantageous because it can be removed under mild acidic conditions, making it suitable for use in multi-step synthesis processes without affecting other functional groups .
Properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO5/c1-6(12)5-7(8(13)14)11-9(15)16-10(2,3)4/h7H,5H2,1-4H3,(H,11,15)(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUJSOFKNKGLRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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